molecular formula C21H17N7O3 B2504811 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1171348-47-2

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No.: B2504811
CAS No.: 1171348-47-2
M. Wt: 415.413
InChI Key: IQEZHCYPVFUMGA-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a useful research compound. Its molecular formula is C21H17N7O3 and its molecular weight is 415.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives, leading to the synthesis of N,N'-disubstituted ureas which can further cyclize to form imidazolyl-pyrimidinones. This process has been significant in developing various chemical structures and exploring their properties (Altural & Kollenz, 1990).

Catalytic Applications

Studies have focused on the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives, highlighting efficient methods for synthesizing high-value molecules from simple building blocks. Such processes are essential in various fields, including pharmaceuticals and materials science (Mancuso et al., 2015; Peng et al., 2008).

Antioxidant Activity

Several compounds synthesized from urea derivatives have been evaluated for their antioxidant activities. The methodologies involve various reactions, including Biginelli reactions, to produce compounds with potential antioxidant properties (George et al., 2010; Abd-Almonuim et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical synthesis of novel heterocyclic compounds, including those with imidazole moieties, has been a focus of research. These compounds are synthesized for various purposes, including as potential antimicrobial agents and for their unique chemical properties (Bhat et al., 2019; Prasoona et al., 2020).

Molecular Recognition

Research has also explored the use of certain urea derivatives for molecular recognition, focusing on the formation of highly stable supramolecular complexes. This area of study is crucial for developing sensors and materials with specific binding capabilities (Chetia & Iyer, 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize imidazole, pyrimidine, and benzodioxol moieties

Mode of Action

The presence of an imidazole ring and a pyrimidine ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking . These interactions could potentially alter the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, dna synthesis, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed in the gastrointestinal tract if administered orally. The presence of multiple aromatic rings could potentially lead to extensive metabolism in the liver, possibly affecting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially modulate the activity of target proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with targets . Additionally, the presence of other molecules could either compete with the compound for the same targets or alter the targets’ conformation, thereby affecting the compound’s efficacy .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c29-21(27-16-5-6-17-18(9-16)31-13-30-17)26-15-3-1-14(2-4-15)25-19-10-20(24-11-23-19)28-8-7-22-12-28/h1-12H,13H2,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZHCYPVFUMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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